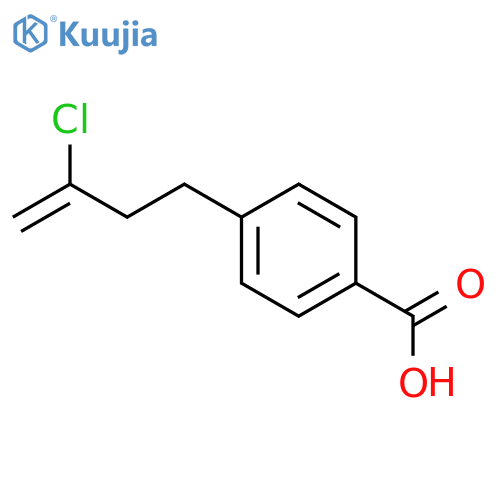

Cas no 732249-57-9 (4-(3-chlorobut-3-enyl)benzoic acid)

4-(3-chlorobut-3-enyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3-chlorobut-3-enyl)benzoic acid

- 4-(3-Chloro-3-butenyl)benzoic acid

- 732249-57-9

- 4-(3-CHLORO-3-BUTENYL)BENZOICACID

- MFCD02259928

- DTXSID30641268

- AKOS016017239

- 4-(3-Chlorobut-3-en-1-yl)benzoic acid

-

- MDL: MFCD02259928

- インチ: InChI=1S/C11H11ClO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14)

- InChIKey: DMPBHAIVFBPSOR-UHFFFAOYSA-N

- ほほえんだ: C=C(CCC1=CC=C(C=C1)C(=O)O)Cl

計算された属性

- せいみつぶんしりょう: 210.04500

- どういたいしつりょう: 210.0447573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

- 密度みつど: 1.21

- ふってん: 343.4°C at 760 mmHg

- フラッシュポイント: 161.5°C

- 屈折率: 1.561

- PSA: 37.30000

- LogP: 3.06990

4-(3-chlorobut-3-enyl)benzoic acid セキュリティ情報

4-(3-chlorobut-3-enyl)benzoic acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-(3-chlorobut-3-enyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 105993-1g |

4-(3-Chloro-3-butenyl)benzoic acid, 97% |

732249-57-9 | 97% | 1g |

$385.00 | 2023-09-10 | |

| A2B Chem LLC | AH16923-2g |

4-(3-Chloro-3-butenyl)benzoic acid |

732249-57-9 | 97% | 2g |

$737.00 | 2024-04-19 | |

| Crysdot LLC | CD12038706-1g |

4-(3-Chloro-3-butenyl)benzoic acid |

732249-57-9 | 95+% | 1g |

$381 | 2024-07-24 | |

| Matrix Scientific | 105993-2g |

4-(3-Chloro-3-butenyl)benzoic acid, 97% |

732249-57-9 | 97% | 2g |

$500.00 | 2023-09-10 | |

| Fluorochem | 200777-5g |

4-(3-chloro-3-butenyl)benzoic acid |

732249-57-9 | 97% | 5g |

£1543.00 | 2022-03-01 | |

| A2B Chem LLC | AH16923-5g |

4-(3-Chloro-3-butenyl)benzoic acid |

732249-57-9 | 97% | 5g |

$1756.00 | 2024-04-19 | |

| Crysdot LLC | CD12038706-5g |

4-(3-Chloro-3-butenyl)benzoic acid |

732249-57-9 | 95+% | 5g |

$1156 | 2024-07-24 | |

| Matrix Scientific | 105993-5g |

4-(3-Chloro-3-butenyl)benzoic acid, 97% |

732249-57-9 | 97% | 5g |

$1165.00 | 2023-09-10 | |

| Fluorochem | 200777-2g |

4-(3-chloro-3-butenyl)benzoic acid |

732249-57-9 | 97% | 2g |

£624.00 | 2022-03-01 | |

| A2B Chem LLC | AH16923-1g |

4-(3-Chloro-3-butenyl)benzoic acid |

732249-57-9 | 97% | 1g |

$548.00 | 2024-04-19 |

4-(3-chlorobut-3-enyl)benzoic acid 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

4-(3-chlorobut-3-enyl)benzoic acidに関する追加情報

4-(3-クロロブト-3-エニル)安息香酸(CAS No. 732249-57-9)の特性と応用

4-(3-クロロブト-3-エニル)安息香酸(4-(3-chlorobut-3-enyl)benzoic acid)は、有機合成化学において重要な中間体として注目される化合物です。CAS番号732249-57-9で登録され、ベンゼン環とクロロアルケン基を有するユニークな構造が特徴です。近年、医薬品原料や機能性材料の合成プロセスにおける需要が増加しており、グリーンケミストリーの観点からも研究が進められています。

この化合物の反応性は、クロロ基の存在により多様な誘導体化が可能です。例えば、パラジウム触媒カップリング反応や求核置換反応への適用例が報告されており、精密有機合成分野で重要な役割を果たします。また、生分解性ポリマーの原料としての潜在性も指摘され、サステナブル化学の文脈で注目されています。

4-(3-クロロブト-3-エニル)安息香酸の物理化学的性質について、融点や溶解度データは合成条件設計に不可欠です。実験データによると、極性溶媒への溶解性が高く、DMFやアセトニトリルとの相性が良いことが確認されています。この特性を活かし、フロー化学プロセスへの応用研究も行われています。

安全性に関する最新の研究では、バイオコンパチブルな処理方法が提案されています。微生物分解による無害化技術や、光触媒酸化を利用した廃液処理法が開発され、環境負荷低減に貢献しています。特にEUのREACH規制に対応した評価データが充実しつつあり、産業利用の拡大��期待されます。

市場動向として、4-(3-クロロブト-3-エニル)安息香酸のグローバルサプライチェーンが再編されつつあります。アジア地域の生産拠点増加に伴い、コスト競争力が向上。さらにカスタム合成サービスに対応する企業が増え、小ロット多品種生産の需要に対応しています。AI予測ツールを活用した合成経路最適化も進み、収率改善が報告されています。

学術分野では、計算化学を用いた分子設計が活発です。密度汎関数理論(DFT)計算により反応中間体の安定性が解析され、触媒選択の指針として活用されています。また、クリックケミストリーとの組み合わせで新規複素環化合物を合成する手法も開発され、創薬研究への応用が期待されます。

今後の展望として、4-(3-クロロブト-3-エニル)安息香酸をブロック構築子とするモジュラー合成技術の発展が予想されます。自動化実験装置との連携により、ハイスループットスクリーニングが可能となり、新材料開発のスピードが加速しています。SDGs目標の達成に向け、省資源プロセスの確立が重要な課題となっています。

732249-57-9 (4-(3-chlorobut-3-enyl)benzoic acid) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)